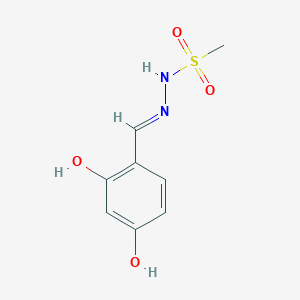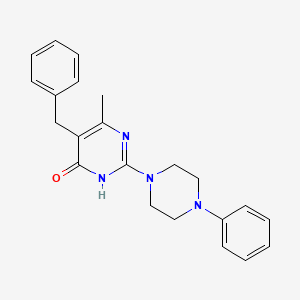
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide, also known as DHBSH, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as an anticancer agent. We will also list several future directions for research on this compound.
作用机制
The mechanism of action of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide involves the activation of the mitochondrial pathway of apoptosis. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis of cancer cells. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide also inhibits the expression of various genes involved in cancer progression, such as MMP-2, MMP-9, and VEGF, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has been shown to have anti-inflammatory and antioxidant properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and increases the expression of antioxidant enzymes such as SOD and CAT. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has also been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and lead to various diseases.
实验室实验的优点和局限性
One advantage of using N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide in lab experiments is its low toxicity. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has been shown to be non-toxic to normal cells, making it a potential therapeutic agent with minimal side effects. However, one limitation of using N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
Several future directions for research on N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide include:
1. Investigating the potential of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress.
2. Developing new formulations of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide with improved solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide in vivo.
4. Investigating the potential of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide as a radiosensitizer in cancer therapy.
5. Developing new derivatives of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide with improved anticancer activity and selectivity.
In conclusion, N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide is a promising compound with potential as an anticancer agent and therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide will further enhance our understanding of its potential as a therapeutic agent.
合成方法
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide is synthesized by the reaction of 2,4-dihydroxybenzaldehyde with methanesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents. The purity of the compound can be confirmed by analytical techniques such as HPLC and NMR spectroscopy.
科学研究应用
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has also been found to inhibit the growth and metastasis of cancer cells by inhibiting the expression of various genes involved in cancer progression. In addition, N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
属性
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-15(13,14)10-9-5-6-2-3-7(11)4-8(6)12/h2-5,10-12H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDTXTFVLXOWOE-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN=CC1=C(C=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N/N=C/C1=C(C=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)
![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)
![N-[2-(dimethylamino)ethyl]-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B6126066.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6126073.png)
![N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6126080.png)
![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide](/img/structure/B6126092.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6126097.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol](/img/structure/B6126100.png)
![1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6126113.png)
![N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6126119.png)
![2-(2-methoxyphenyl)-10-methylbenzimidazo[2,1-b]benzo[lmn]-3,8-phenanthroline-1,3,6(2H)-trione](/img/structure/B6126120.png)

![5-hydroxy-7-(4-methyl-1-piperidinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B6126133.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6126141.png)